2-Hydroxy-4-(3-nitrophenyl)benzoic acid
Overview
Description
2-Hydroxy-4-(3-nitrophenyl)benzoic acid is a research chemical with the molecular formula C13H9NO5 and a molecular weight of 259.21 g/mol . This compound is characterized by the presence of a hydroxyl group and a nitro group attached to a benzoic acid core, making it a valuable compound for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(3-nitrophenyl)benzoic acid typically involves the nitration of a suitable precursor, such as 2-hydroxybenzoic acid, followed by further functionalization to introduce the nitrophenyl group. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure selective nitration .
Industrial Production Methods: Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2-Hydroxy-4-(3-aminophenyl)benzoic acid.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Hydroxy-4-(3-nitrophenyl)benzoic acid is utilized in various scientific research fields, including:
Chemistry: As a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and nitro groups play crucial roles in its binding affinity and reactivity. The compound can undergo redox reactions, influencing cellular pathways and modulating biological activities .
Comparison with Similar Compounds
2-Hydroxy-4-nitrobenzoic acid: Similar structure but lacks the nitrophenyl group.
4-Hydroxy-3-nitrobenzoic acid: Differently positioned hydroxyl and nitro groups.
2-Methoxy-4-nitrobenzoic acid: Contains a methoxy group instead of a hydroxyl group.
Uniqueness: 2-Hydroxy-4-(3-nitrophenyl)benzoic acid is unique due to the presence of both hydroxyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications .
Properties
IUPAC Name |
2-hydroxy-4-(3-nitrophenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(6-8)14(18)19/h1-7,15H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFUIUSOSAKBDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690048 | |
Record name | 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-65-9 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-hydroxy-3′-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261891-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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